N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide
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Overview
Description
N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 1-bromopentane to introduce the pentyl group.
Amidation: The final step involves the reaction of the alkylated benzimidazole with propanoyl chloride in the presence of a base such as triethylamine to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[1-(1-PENTYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE can be compared with other benzimidazole derivatives such as:
Albendazole: An antiparasitic agent.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Thiabendazole: An antifungal and antiparasitic agent.
Properties
Molecular Formula |
C17H25N3O |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[1-(1-pentylbenzimidazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C17H25N3O/c1-4-6-9-12-20-15-11-8-7-10-14(15)19-17(20)13(3)18-16(21)5-2/h7-8,10-11,13H,4-6,9,12H2,1-3H3,(H,18,21) |
InChI Key |
IKRFIHSDEOZQDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)CC |
Origin of Product |
United States |
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